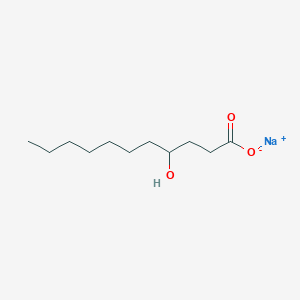

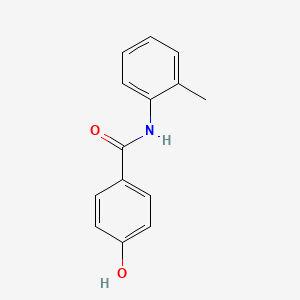

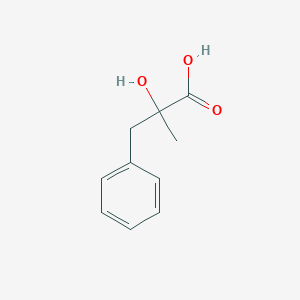

![molecular formula C19H22N2 B3340477 5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole CAS No. 637325-09-8](/img/structure/B3340477.png)

5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole

Übersicht

Beschreibung

5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is a chemical compound with the CAS Number: 637325-09-8 . It has a molecular weight of 278.4 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazole compounds, which includes this compound, is a topic of interest in the field of chemistry . Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis

The IUPAC name of this compound is 1-(4-isopropylbenzyl)-5,6-dimethyl-1H-benzimidazole . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, imidazole compounds are known to show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

A practical synthesis method for compounds similar to 5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole has been developed as part of green chemistry initiatives. This method involves the use of environmentally benign processes to prepare versatile intermediates like 5,5′-methylene-bis(benzotriazole), which are crucial in the production of several metal passivators and light-sensitive materials. The synthesis process is efficient and easy to work up, highlighting the potential for scalable and sustainable production methods in chemical research (Gu et al., 2009).

Diagnostic Applications

Amyloid imaging in Alzheimer's disease utilizes compounds with structures similar to this compound. Radioligands derived from benzodiazole analogs have shown promise in differentiating between Alzheimer's disease patients and healthy controls. These compounds, through PET scans, enable the visualization of amyloid deposits in the brain, offering a breakthrough in understanding the pathophysiological mechanisms of the disease and aiding in early detection (Nordberg, 2007).

Chemical Properties and Applications

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, compounds related to this compound, has been extensively studied. These compounds exhibit fascinating variability in their properties, including spectroscopic properties, structures, magnetic properties, and electrochemical activity. The review of these compounds suggests potential areas of interest for further investigation, particularly in their analogs, which might lead to new discoveries in chemical research (Boča et al., 2011).

Corrosion Inhibition

Compounds like tolyltriazole, which share a similar structure with this compound, have been used as inhibitors for copper and brass in various corrosive environments. The efficacy of these compounds in reducing oxidation and corrosion highlights their importance in materials science and industrial applications (Walker, 1976).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole are currently unknown . This compound is a derivative of imidazole, a heterocyclic compound that is known to interact with various biological targets

Mode of Action

As an imidazole derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the benzodiazole ring could also influence its binding affinity and selectivity .

Biochemical Pathways

Imidazole derivatives have been reported to influence a wide range of pathways, including those involved in inflammation, cancer, and infectious diseases

Result of Action

The molecular and cellular effects of this compound are currently unknown . Given its structural similarity to other imidazole derivatives, it may have a range of potential effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules

Eigenschaften

IUPAC Name |

5,6-dimethyl-1-[(4-propan-2-ylphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-13(2)17-7-5-16(6-8-17)11-21-12-20-18-9-14(3)15(4)10-19(18)21/h5-10,12-13H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUISTPWDJJENSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168106 | |

| Record name | 5,6-Dimethyl-1-[[4-(1-methylethyl)phenyl]methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

637325-09-8 | |

| Record name | 5,6-Dimethyl-1-[[4-(1-methylethyl)phenyl]methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637325-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1-[[4-(1-methylethyl)phenyl]methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)

![2-Chloro-N-[4-(4-hexyl-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B3340426.png)

![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)

![5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B3340439.png)